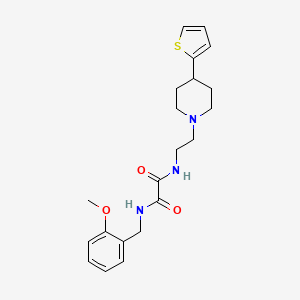

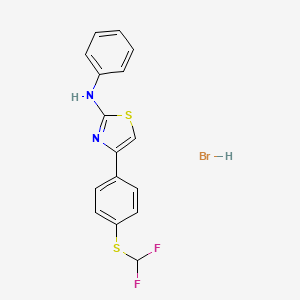

![molecular formula C11H14ClN3O B2854024 N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride CAS No. 1353948-31-8](/img/structure/B2854024.png)

N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride” is a compound that contains a pyrrolidine ring and a benzoxazole ring. Pyrrolidine is a cyclic secondary amine, also classified as a saturated heterocycle . Benzoxazole is a heterocyclic compound comprised of fused benzene and oxazole rings .

Synthesis Analysis

While the specific synthesis pathway for “N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride” is not available, pyrrolidine and benzoxazole derivatives have been synthesized for various medicinal chemistry applications .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents .Applications De Recherche Scientifique

Organocatalysis in Chemical Reactions

The synthesis of diamine derivatives, including those related to N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride, has been explored for use as bifunctional organocatalysts in asymmetric Michael and Mannich addition reactions. These compounds offer potential in the field of organocatalysis, providing a means to facilitate and control various chemical reactions (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).

Protein Tyrosine Kinase Inhibition

N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride analogs have been investigated for their inhibitory effects on protein tyrosine kinases. These compounds, such as TG100435, are being studied for their potential in treating diseases mediated by aberrant protein tyrosine kinase activity (Hu et al., 2007).

Synthesis of Biologically Potent Compounds

Research has focused on the synthesis of biologically potent compounds, such as N-(pyridin-2-yl)benzo[d]thiazol-2-amines, through oxidative C–S bond formation strategies using derivatives of N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine. These methods are significant for developing new pharmaceuticals and other biologically active molecules (Mariappan et al., 2016).

Toll-Like Receptor Inhibition

Certain derivatives of N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride have been identified as inhibitors of Toll-like receptors (TLR), particularly TLR7 and TLR9. This finding is crucial for developing therapeutics for autoimmune diseases such as lupus (Lamphier et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

N-pyrrolidin-3-yl-1,3-benzoxazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-2-4-10-9(3-1)14-11(15-10)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAXVSCXZGIDQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=NC3=CC=CC=C3O2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-6-hydroxy-4-oxo-N'-(pyridin-2-ylmethylene)-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B2853941.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2853945.png)

![Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2853948.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine](/img/structure/B2853957.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2853959.png)

![4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine](/img/structure/B2853960.png)

![5-chloro-2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2853961.png)

![2-(6-Azaspiro[2.5]octan-6-yl)ethanamine](/img/structure/B2853964.png)